3-(Thiazol-2-yl)propanehydrazide
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Overview
Description
3-(Thiazol-2-yl)propanehydrazide is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiazol-2-yl)propanehydrazide typically involves the reaction of thiazole derivatives with hydrazine. One common method includes the esterification of an acid followed by reaction with hydrazine monohydrate in a suitable solvent such as 2-propanol . Microwave irradiation techniques are also employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve large-scale synthesis using eco-friendly techniques. Microwave-assisted synthesis under solvent-free conditions is preferred for its rapid and efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-(Thiazol-2-yl)propanehydrazide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
3-(Thiazol-2-yl)propanehydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antitumor activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Thiazol-2-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its antitumor activity.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Properties
Molecular Formula |
C6H9N3OS |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-yl)propanehydrazide |
InChI |
InChI=1S/C6H9N3OS/c7-9-5(10)1-2-6-8-3-4-11-6/h3-4H,1-2,7H2,(H,9,10) |
InChI Key |
XRVXTXGERSAKAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CCC(=O)NN |
Origin of Product |
United States |
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